

Application Notes and Protocols: RI-OR2

Peptide Synthesis and Purification

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Compound of Interest

Compound Name: RI-OR2

Cat. No.: B15616440

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Introduction

The **RI-OR2** peptide is a retro-inverso analogue of the OR2 peptide, designed to be a potent inhibitor of beta-amyloid ($A\beta$) oligomerization and fibril formation, key pathological events in Alzheimer's disease.[1] Unlike its L-peptide counterpart, **RI-OR2** is highly resistant to proteolytic degradation, making it a promising therapeutic candidate.[1] Its sequence is H₂N-r-G-k-l-v-f-f-G-r-Ac.[1] This document provides a detailed protocol for the chemical synthesis and purification of the **RI-OR2** peptide using solid-phase peptide synthesis (SPPS).

Data Summary

The following table summarizes the key quantitative parameters for the synthesis and purification of the **RI-OR2** peptide.

Parameter	Value/Range	Notes
Synthesis Scale	0.1 - 1.0 mmol	Can be adjusted based on desired yield.
Resin Loading	0.3 - 0.8 mmol/g	Dependent on the specific resin used.
Amino Acid Equivalents	3 - 5 eq.	Relative to resin loading.
Coupling Reagent Equiv.	3 - 5 eq.	e.g., HBTU/HOBt.
Base Equivalents (DIPEA)	6 - 10 eq.	Relative to resin loading.
Coupling Time	30 - 120 min	Per amino acid. Can be monitored for completion.
Deprotection Time	5 - 20 min (x2)	For Fmoc removal with piperidine.
Cleavage Time	2 - 4 hours	Time for cleavage from the resin and removal of side-chain protecting groups.
Crude Peptide Yield	70 - 90%	Varies depending on synthesis efficiency.
Final Purity (Post-HPLC)	>95%	Target purity for most research applications.[2]
HPLC Column	C18, C8, or Diphenyl	Reversed-phase columns are standard for peptide purification.[3][4][5]
HPLC Gradient	5 - 60% Acetonitrile	Typical gradient with 0.1% TFA over 30-60 minutes. The exact gradient may need optimization.[3]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of RI-OR2

This protocol utilizes the Fmoc/tBu strategy, which is a common and effective method for peptide synthesis.[6]

Materials:

- Rink Amide resin
- Fmoc-protected D-amino acids (Arg(Pbf), Gly, Lys(Boc), Leu, Val, Phe)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- HOBt (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)
- Acetic anhydride
- Methanol

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[7]
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.[3]
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).
- Amino Acid Coupling:

- In a separate vial, dissolve the Fmoc-protected D-amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
- Add DIPEA (6-10 eq.) to the amino acid mixture and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 30-120 minutes at room temperature.
- Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
- Wash the resin with DMF (5x) and DCM (3x).
- Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the **RI-OR2** sequence, starting from the C-terminal D-Arginine.
- N-terminal Acetylation:
 - After coupling the final D-Arginine, perform the Fmoc deprotection as described in step 2.
 - Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
 - Wash the resin with DMF (5x) and DCM (3x).
- Final Wash and Drying: Wash the peptide-resin with methanol (3x) and DCM (3x) and dry under vacuum.

II. Peptide Cleavage and Deprotection

Materials:

- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

- Cold diethyl ether

Procedure:

- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8]
- Add the cleavage cocktail to the dried peptide-resin and incubate for 2-4 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[3]
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual cleavage cocktail.
- Air-dry the crude peptide pellet.

III. Peptide Purification and Analysis

Materials:

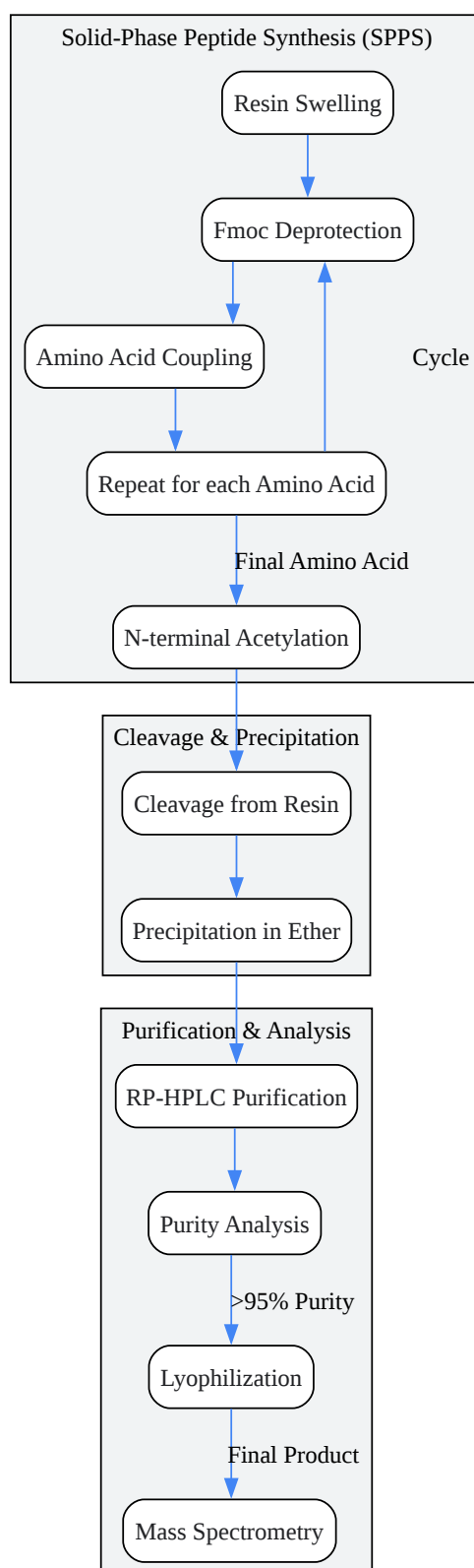
- Reversed-Phase HPLC (RP-HPLC) system with a preparative C18 column[5]
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer
- Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

- Purification:
 - Dissolve the crude peptide in a minimal amount of Mobile Phase A.

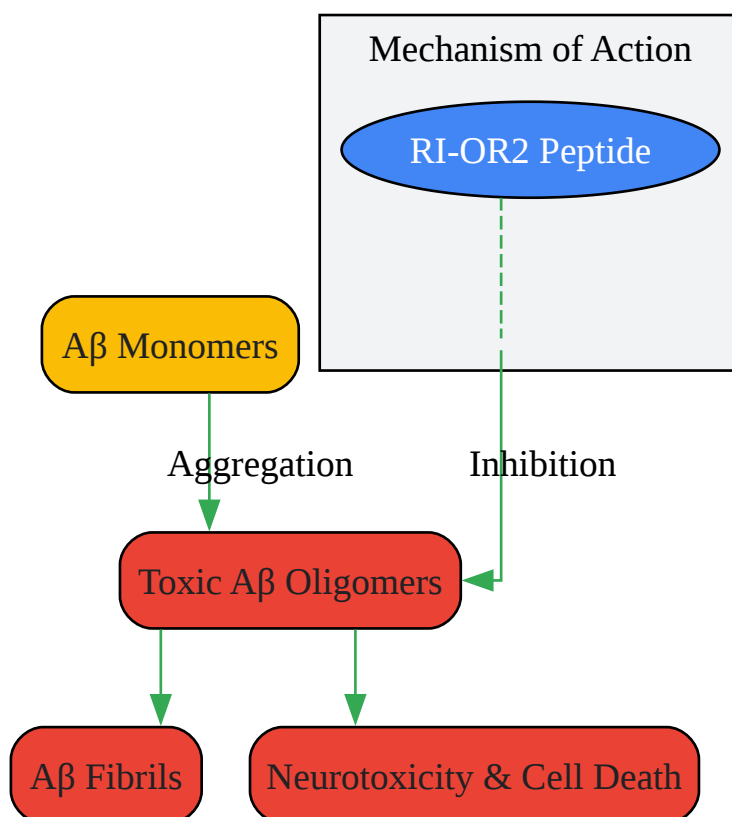
- Purify the peptide by RP-HPLC using a linear gradient, for example, 5-60% of Mobile Phase B over 40 minutes, at a flow rate appropriate for the column size.[3][6]
- Monitor the elution profile at 210-220 nm.[2][5]
- Collect fractions corresponding to the major peptide peak.
- Analysis:
 - Analyze the purity of the collected fractions using analytical RP-HPLC.
 - Pool the fractions with a purity of >95%.
- Lyophilization: Freeze-dry the pooled fractions to obtain the purified **RI-OR2** peptide as a white, fluffy powder.[8]
- Characterization: Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.[3]

Visualizations



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Caption: Experimental workflow for **RI-OR2** peptide synthesis and purification.



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Caption: Mechanism of **RI-OR2** in inhibiting Aβ aggregation and neurotoxicity.

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